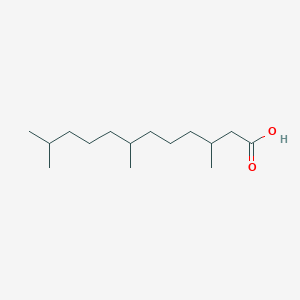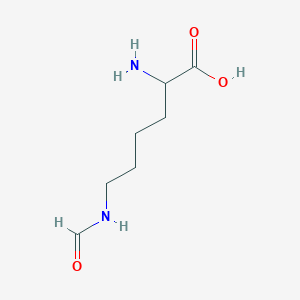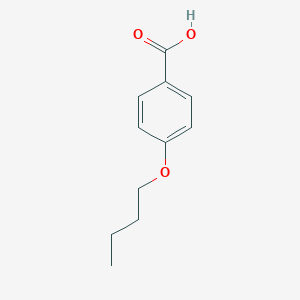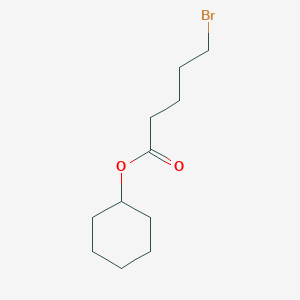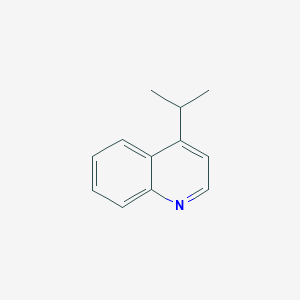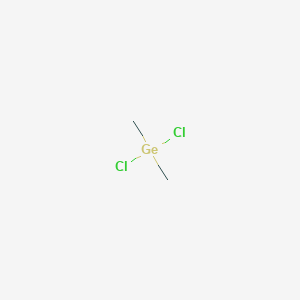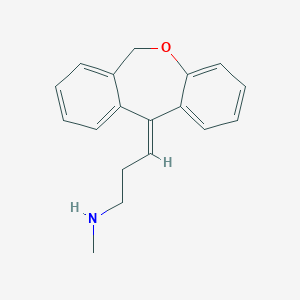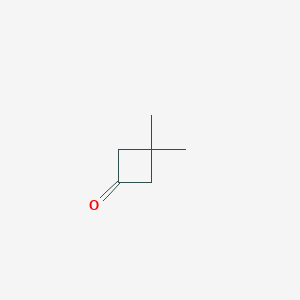![molecular formula C34H28N2O4 B073671 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione CAS No. 1262-52-8](/img/structure/B73671.png)
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione, also known as C628, is a synthetic compound that has gained attention in scientific research due to its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been suggested that 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione may activate the immune system to target cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione has been found to induce changes in gene expression and protein activity in cancer cells, leading to cell death. It has also been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, its complex synthesis method and limited availability may make it difficult to obtain for some researchers.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione. One area of interest is the development of more efficient synthesis methods to make the compound more widely available. Another direction is the investigation of the compound's potential use in combination with other cancer treatments to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione and its potential use in the treatment of other diseases.
Métodos De Síntesis
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione is synthesized through a multistep process involving the reaction of indene-1,3-dione with 4-(dimethylamino)benzaldehyde. The resulting product is then subjected to further reactions to produce the final compound.
Aplicaciones Científicas De Investigación
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione has been found to exhibit potent anticancer activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
1262-52-8 |
|---|---|
Nombre del producto |
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione |
Fórmula molecular |
C34H28N2O4 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione |
InChI |
InChI=1S/C34H28N2O4/c1-35(2)23-17-13-21(14-18-23)33(29(37)25-9-5-6-10-26(25)30(33)38)34(22-15-19-24(20-16-22)36(3)4)31(39)27-11-7-8-12-28(27)32(34)40/h5-20H,1-4H3 |
Clave InChI |
CLFFIOBWTWINTO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4(C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)N(C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4(C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



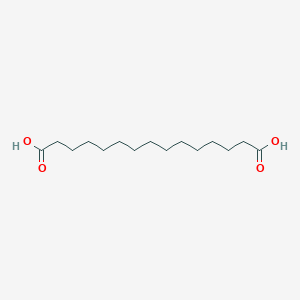
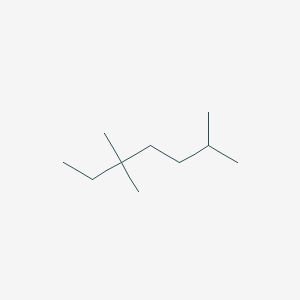
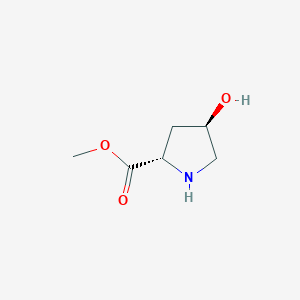
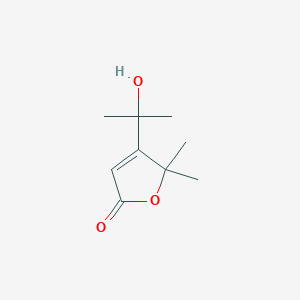
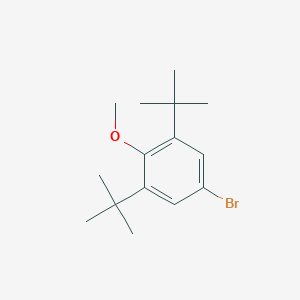
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
